molecular formula C8H7NO B3357787 2-Methylfuro[2,3-b]pyridine CAS No. 75332-26-2

2-Methylfuro[2,3-b]pyridine

Cat. No.: B3357787
CAS No.: 75332-26-2
M. Wt: 133.15 g/mol
InChI Key: FKBLVYALBPJDHU-UHFFFAOYSA-N
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Description

2-Methylfuro[2,3-b]pyridine is a heterocyclic compound that consists of a furan ring fused to a pyridine ring with a methyl group attached to the second carbon of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methylfuro[2,3-b]pyridine involves the nucleophilic substitution of 7-chloro-6-nitrofuro[3,2-b]pyridine followed by palladium-carbon reduction and cyclization reactions . The reaction conditions typically involve mild temperatures and the use of palladium as a catalyst to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow methods. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures can produce 2-methylated pyridines efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuro[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be facilitated using palladium-carbon catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

2-Methylfuro[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Furopyridines: These compounds have a similar fused ring structure but may differ in the position of the methyl group or other substituents.

    Thienopyridines: These compounds have a thiophene ring fused to a pyridine ring.

    Pyrrolopyridines: These compounds have a pyrrole ring fused to a pyridine ring.

Uniqueness

2-Methylfuro[2,3-b]pyridine is unique due to its specific fusion of a furan ring to a pyridine ring and the presence of a methyl group at the second carbon of the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylfuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBLVYALBPJDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342649
Record name 2-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75332-26-2
Record name 2-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylfuro[2,3-b]pyridine
Reactant of Route 2
2-Methylfuro[2,3-b]pyridine
Reactant of Route 3
2-Methylfuro[2,3-b]pyridine
Reactant of Route 4
2-Methylfuro[2,3-b]pyridine

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